molecular formula C16H15N3O2S B11424039 5-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11424039
M. Wt: 313.4 g/mol
InChI Key: HIWWQAHNADXSRC-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.

    Substitution with methoxyphenyl group: The pyrazole ring is then reacted with a methoxyphenyl halide under basic conditions to introduce the methoxyphenyl group.

    Introduction of the thiophen-2-ylmethyl group: This step involves the reaction of the intermediate with thiophen-2-ylmethyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products

    Oxidation: 3-(3-HYDROXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE.

    Reduction: 3-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-AMINE.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 3-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxyphenyl and thiophen-2-ylmethyl groups could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring with methoxyphenyl and thiophen-2-ylmethyl groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H15N3O2S/c1-21-12-5-2-4-11(8-12)14-9-15(19-18-14)16(20)17-10-13-6-3-7-22-13/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

HIWWQAHNADXSRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=CS3

Origin of Product

United States

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